2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
BenchChem offers high-quality 2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibitors for Pulmonary Conditions
The compound and its analogs have been evaluated for their potential in treating idiopathic pulmonary fibrosis and cough. The broad-spectrum phosphatidylinositol 3-kinase inhibitors, closely related to the compound , have shown promise in in vitro studies supporting their utility for these conditions. GSK-2126458, a related compound, has entered a Phase I study for idiopathic pulmonary fibrosis, indicating a significant interest in this class of molecules for pulmonary diseases (Norman, 2014).
Cyclooxygenase-2 Inhibitors for Inflammation
A series of compounds incorporating the benzenesulfonamide moiety, including the one , has been synthesized to evaluate their inhibitory activities on cyclooxygenase enzymes. Specifically, these studies have aimed at identifying potent and selective COX-2 inhibitors, with fluorine substitution on the benzenesulfonamide moiety enhancing both selectivity and potency. This research underscores the compound's potential application in developing anti-inflammatory medications (Pal et al., 2003).
Carbonic Anhydrase Inhibitors for Medical Applications
Research into derivatives of benzenesulfonamide, closely related to the focal compound, has demonstrated significant potential as carbonic anhydrase inhibitors. These inhibitors play crucial roles in managing conditions like glaucoma, edema, and certain neurological disorders. The studies highlight the compound's relevance in exploring new treatments for these conditions through the modulation of carbonic anhydrase activity (Gul et al., 2016).
Antiviral Research
Although not directly related to the specific chemical entity , antiviral drug discovery efforts have encompassed the exploration of sulfonamide compounds for their potential utility in treating viral infections. This broader research context suggests the potential utility of sulfonamide derivatives, including the compound of interest, in the development of antiviral agents (De Clercq, 2009).
Fluorination Reactions and Fluorochemical Studies
Investigations into the fluorination reactions and stability of fluorochemicals, including those related to the target compound, shed light on their applications in synthesizing fluorinated materials. These materials are pivotal in various industrial and pharmaceutical applications, demonstrating the compound's relevance in the synthesis of novel fluorinated entities (Schultz et al., 2006).
properties
IUPAC Name |
2,4-difluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-14-4-2-13(3-5-14)17-7-9-19(26)25(24-17)11-1-10-23-29(27,28)18-8-6-15(21)12-16(18)22/h2-9,12,23H,1,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENUYZTAWXKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.